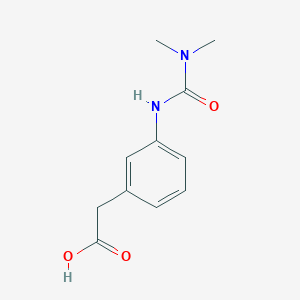

3-(3,3-Dimethylureido)phenylacetic acid

Vue d'ensemble

Description

3-(3,3-Dimethylureido)phenylacetic acid , also known by its IUPAC name 2-[3-(dimethylcarbamoylamino)phenyl]acetic acid , is a research chemical with the molecular formula C₁₁H₁₄N₂O₃ . It serves as a building block in synthetic chemistry and finds applications in various scientific investigations .

Synthesis Analysis

The synthetic route for 3-(3,3-Dimethylureido)phenylacetic acid involves the condensation of an appropriate amine with phenylacetic acid, followed by the introduction of a dimethylureido group. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring attached to an acetic acid moiety. The ureido group (N-CO-N) is positioned at the para position of the phenyl ring. Here’s the canonical SMILES representation: CN(C)C(=O)NC1=CC=CC(=C1)CC(=O)O . The compound contains 16 non-hydrogen atoms, 8 multiple bonds, and 3 rotatable bonds .

Applications De Recherche Scientifique

Phototrigger Applications

Research has explored the utility of substituents like 3-methoxy on photoremovable protecting groups, extending the absorption range and facilitating the release of amino acids upon irradiation. Such advancements indicate potential applications of derivatives like 3-(3,3-Dimethylureido)phenylacetic acid in developing new phototriggers that could be used for controlled drug release or photoactivated therapies (Conrad et al., 2000).

Metabolic Analysis

High-performance liquid chromatography/mass spectrometry (HPLC/MS) and proton nuclear magnetic resonance (1H NMR) spectroscopy have been utilized for kinetic analysis of acyl glucuronide (AG) isomerisation and hydrolysis of phenylacetic acids. This research highlights the metabolic pathways of phenylacetic acid derivatives, offering insights into drug metabolism and potentially guiding the design of more stable pharmaceuticals (Karlsson et al., 2010).

Catalysis and Functionalization

Developments in pyridine-based U-shaped templates have enabled meta-C-H functionalizations of phenylacetic acid scaffolds. This technique opens avenues for synthesizing complex molecules through cross-coupling reactions, essential in pharmaceutical synthesis and material science (Jin et al., 2018).

Covalent Binding Studies

Investigations into the covalent binding of phenylacetic acid to protein in rat hepatocytes reveal insights into drug-protein interactions. Understanding such mechanisms is crucial for assessing drug toxicity and designing safer pharmaceutical compounds (Grillo & Lohr, 2009).

Photodecarboxylation Studies

Studies on CF3-substituted phenylacetic and mandelic acids demonstrate efficient photodecarboxylation, leading to the formation of benzylic carbanions. Such reactions have implications in organic synthesis, potentially aiding in the development of environmentally friendly synthetic methodologies (Burns & Lukeman, 2010).

Antidementia Effects

Research into new Zn(II) coordination polymers derived from phenylacetic acid derivatives shows potential antidementia effects. Such findings could contribute to the development of novel therapeutic agents for treating neurodegenerative diseases (Han et al., 2016).

Propriétés

IUPAC Name |

2-[3-(dimethylcarbamoylamino)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-13(2)11(16)12-9-5-3-4-8(6-9)7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJIUFVJIVGLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-Dimethylureido)phenylacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)

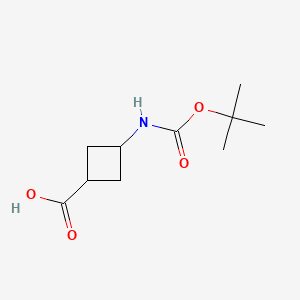

![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)